molecular formula C25H36O7 B12296055 6-Carboxy-5',4',5,6-Simvastatin-d6

6-Carboxy-5',4',5,6-Simvastatin-d6

Cat. No.: B12296055
M. Wt: 448.5 g/mol
InChI Key: CGKWQIRKHPKYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Carboxy-5’,4’,5,6-Simvastatin-d6 is a deuterium-labeled derivative of Simvastatin, a well-known competitive inhibitor of HMG-CoA reductase. This compound is primarily used in scientific research to study the metabolic pathways and pharmacokinetics of Simvastatin .

Preparation Methods

The synthesis of 6-Carboxy-5’,4’,5,6-Simvastatin-d6 involves several steps, including the introduction of deuterium atoms into the Simvastatin molecule. The synthetic route typically involves the use of deuterated reagents and catalysts under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Carboxy-5’,4’,5,6-Simvastatin-d6 undergoes various chemical reactions, including:

Scientific Research Applications

6-Carboxy-5’,4’,5,6-Simvastatin-d6 is widely used in scientific research for various applications:

    Chemistry: It is used to study the metabolic pathways of Simvastatin and its derivatives.

    Biology: Researchers use this compound to investigate the biological effects of Simvastatin on cellular processes.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Simvastatin.

    Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

6-Carboxy-5’,4’,5,6-Simvastatin-d6 exerts its effects by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body. The molecular targets and pathways involved include the mevalonate pathway, which is crucial for the production of cholesterol and other isoprenoids .

Comparison with Similar Compounds

6-Carboxy-5’,4’,5,6-Simvastatin-d6 is unique due to its deuterium labeling, which allows for more precise studies of Simvastatin’s metabolic pathways. Similar compounds include:

    Simvastatin: The parent compound, a competitive inhibitor of HMG-CoA reductase.

    Simvastatin acid: A hydrolysate of Simvastatin, also an HMG-CoA reductase inhibitor.

    4-Acetylsimvastatin: An acetylated derivative of Simvastatin.

    Simvastatin hydroxy acid sodium: Another potent HMG-CoA reductase inhibitor.

Properties

IUPAC Name

4-(2,2-dimethylbutanoyloxy)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h7,10,14,17-20,22,26H,5-6,8-9,11-13H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKWQIRKHPKYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=CC2=CCC(C(C12)CCC3CC(CC(=O)O3)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.